molecular formula C11H14O3 B3022421 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane CAS No. 80909-99-5

2-{[(2-Methoxybenzyl)oxy]methyl}oxirane

Cat. No.: B3022421
CAS No.: 80909-99-5
M. Wt: 194.23 g/mol
InChI Key: FADQCEBBTITJBI-UHFFFAOYSA-N
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Description

2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.227. It is primarily used in proteomics research and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane typically involves the reaction of 2-methoxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxybenzyl)oxy]methyl}oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted oxirane derivatives

Scientific Research Applications

2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxybenzyl)oxy]methyl}oxirane involves its ability to react with nucleophiles, leading to the formation of various products. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Hydroxybenzyl)oxy]methyl}oxirane
  • 2-{[(2-Chlorobenzyl)oxy]methyl}oxirane
  • 2-{[(2-Nitrobenzyl)oxy]methyl}oxirane

Uniqueness

2-{[(2-Methoxybenzyl)oxy]methyl}oxirane is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[(2-methoxyphenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-12-11-5-3-2-4-9(11)6-13-7-10-8-14-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADQCEBBTITJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1COCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402092
Record name 2-{[(2-methoxybenzyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80909-99-5
Record name 2-{[(2-methoxybenzyl)oxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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